

The Discovery and Synthesis of MSC-4381: A Technical Guide

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Compound of Interest

Compound Name: MSC-4381

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Abstract

MSC-4381, also known as MCT4-IN-1, is a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key protein involved in lactate transport and pH regulation in highly glycolytic cells, particularly cancer cells.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **MSC-4381**, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant biological pathways.

Introduction

The Warburg effect, a metabolic hallmark of many cancer cells, describes the increased reliance on aerobic glycolysis for energy production, leading to a significant increase in lactate production.[5] To maintain intracellular pH and sustain high glycolytic rates, cancer cells upregulate the expression of monocarboxylate transporters (MCTs) to facilitate lactate efflux.[2] MCT4 (encoded by the SLC16A3 gene) is a key transporter in this process and its expression is often associated with poor prognosis in various cancers.[6][7] Therefore, inhibition of MCT4 presents a promising therapeutic strategy to selectively target cancer cells by inducing intracellular acidification and metabolic crisis. **MSC-4381** has emerged as a highly selective chemical probe for studying MCT4 biology and as a potential lead compound for anticancer drug development.[3]

Discovery of MSC-4381

MSC-4381 was identified through a cellular screening campaign aimed at discovering novel inhibitors of MCT4.[3] The discovery and optimization of this compound, referred to as compound 18n in the primary literature, were described by Timo Heinrich and colleagues in the Journal of Medicinal Chemistry in 2021.[3] The initial hit was optimized to yield **MSC-4381** with improved potency, selectivity, and pharmacokinetic properties suitable for in vivo studies.[3]

Synthesis of MSC-4381

The chemical synthesis of **MSC-4381** (5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid) is a multi-step process. The following is a representative synthetic scheme based on the discovery publication. For full experimental details, please refer to the primary literature.

Experimental Protocol: Synthesis of **MSC-4381** (A Representative Scheme)

A detailed, step-by-step synthesis protocol would be described here, including reagents, reaction conditions, and purification methods. As the full text of the primary publication is not available, a generalized workflow is presented below. The synthesis would likely involve key steps such as:

- Preparation of the substituted phenylacetylene: This would involve the synthesis of the 2-amino-5-chlorophenylacetylene derivative.
- Sulfonamide formation: Reaction of the 2-amino group with 5-ethoxyquinoline-8-sulfonyl chloride to form the sulfonamide linkage.
- Sonogashira coupling: Palladium-catalyzed cross-coupling of the substituted phenylacetylene with a suitably functionalized pyridine derivative (e.g., a halogenated 4-methoxypyridine-2-carboxylic acid ester).
- Ester hydrolysis: Saponification of the ester group to yield the final carboxylic acid product, **MSC-4381**.
- Purification: Purification of the final compound using techniques such as column chromatography and recrystallization to achieve high purity (e.g., >98% by HPLC).[8]

Biological Activity and Pharmacokinetics

MSC-4381 is a highly potent and selective inhibitor of MCT4. Its biological activity has been characterized in various in vitro and in vivo models.

In Vitro Activity

Parameter	Value	Cell Line/Assay Condition	Reference
MCT4 IC50	77 nM	Fluorescence Cross-Correlation Spectroscopy (FCCS)	[1][3]
MCT4 Ki	11 nM	FCCS	[1][2][3]
Lactate Efflux Inhibition IC50	1 nM	MDA-MB-231 cells (high MCT4 expression)	[1]
Selectivity vs. MCT1	>4 μ M (IC50)	SNU-398 cells (MCT1+/MCT4-)	[9]
Selectivity vs. MCT2/3	638 nM (IC50)	RT-4 cells (MCT2+/MCT3+)	[9]

In Vivo Pharmacokinetics (Mice)

Parameter	Value	Dosing	Reference
Half-life (T1/2)	1 hour	0.2 mg/kg, intravenous (iv)	[1]
Clearance (CL)	0.33 L/h·kg	0.2 mg/kg, iv	[1]
Maximum Concentration (Cmax)	489 ng/mL	0.2 mg/kg, iv	[1]
Volume of Distribution (Vss)	0.4 L/kg	0.2 mg/kg, iv	[1]

Experimental Protocols

Lactate Efflux Assay

This protocol is a representative method for measuring the inhibition of lactate efflux in cancer cells.

- **Cell Culture:** Culture MDA-MB-231 cells (high MCT4 expression) in appropriate media until they reach 80-90% confluency.
- **Cell Seeding:** Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **MSC-4381** in a low-glucose, serum-free medium. Remove the culture medium from the cells and add the medium containing the test compound. Incubate for a predetermined time (e.g., 1-4 hours).
- **Lactate Measurement:** Collect the supernatant from each well. The concentration of lactate in the supernatant can be measured using a commercially available lactate assay kit (e.g., based on lactate oxidase or lactate dehydrogenase).
- **Data Analysis:** Normalize the lactate concentration to the number of cells in each well (can be determined by a parallel viability assay). Plot the percentage of lactate efflux inhibition against the concentration of **MSC-4381** and fit the data to a dose-response curve to determine the IC50 value.

Cellular Viability Assay (MTT Assay)

This protocol is a representative method for assessing the effect of **MSC-4381** on cell viability.

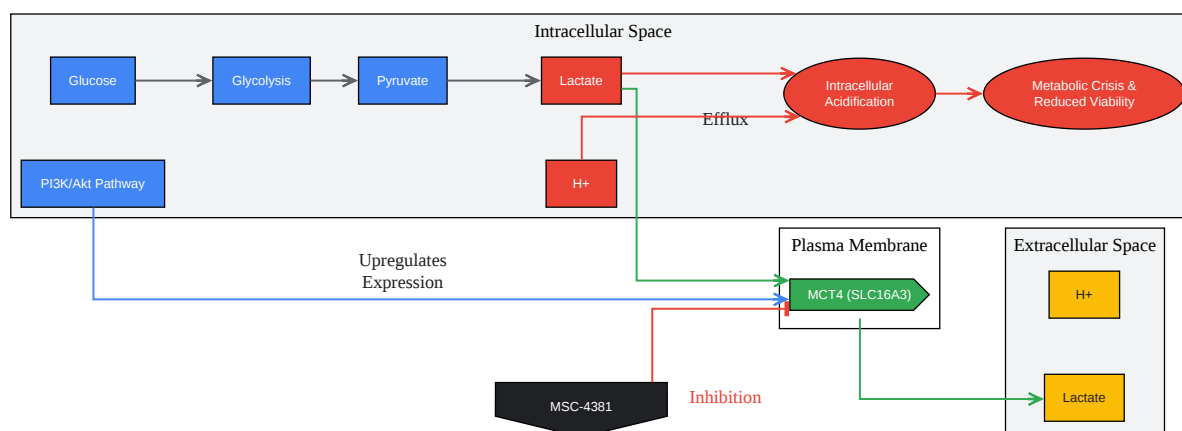
- **Cell Seeding:** Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density that will not lead to overgrowth during the experiment. Allow cells to attach overnight.
- **Compound Incubation:** Treat the cells with various concentrations of **MSC-4381**. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Reagent Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the

yellow MTT to purple formazan crystals.

- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

MSC-4381 exerts its biological effects by directly inhibiting MCT4. This inhibition disrupts the metabolic homeostasis of highly glycolytic cancer cells.



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Caption: Mechanism of action of **MSC-4381**.

The PI3K/Akt signaling pathway is known to upregulate the expression of MCT4 in some cancers.[1] By inhibiting MCT4, **MSC-4381** blocks lactate and proton efflux, leading to intracellular acidification. This disrupts glycolysis and other pH-sensitive cellular processes, ultimately causing a metabolic crisis and reducing cell viability in MCT4-dependent cancer cells.

Conclusion

MSC-4381 is a valuable chemical probe for elucidating the role of MCT4 in cancer biology and other physiological processes. Its high potency and selectivity make it a superior tool compared to less specific inhibitors. Further investigation into the therapeutic potential of **MSC-4381** and its derivatives is warranted, particularly in the context of cancers that exhibit high levels of aerobic glycolysis and MCT4 expression. The detailed data and protocols provided in this guide are intended to facilitate further research and drug development efforts targeting MCT4.

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